3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal
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Overview
Description
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with a propanal group as a side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal typically involves a multi-step process. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate. This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The final product is obtained through hydrolysis under mild conditions using potassium diisobutyl-tert-butoxyaluminum hydride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield . The palladium species used in the reaction are efficiently recovered and reused, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal depends on its specific application. In the context of its use as an intermediate in pharmaceutical synthesis, it acts by participating in chemical reactions that lead to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Uniqueness
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)phenyl]propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFOLYGACPTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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